XMC-d3

Mass Spectrometry Isotope Dilution Internal Standard

Quantifying XMC residues in complex matrices is challenged by matrix effects, ionization variability, and inconsistent recovery-factors that non-isotopic internal standards fail to correct, leading to biased results. XMC-d3 is the deuterated SIL-IS that co-elutes identically with native XMC while remaining spectrometrically distinct (Δm/z = +3). This enables isotope dilution mass spectrometry (IDMS), the gold-standard ratio method for trace-level accuracy. • Achieves method recoveries of 73-103% with precision <25% RSD. • Quantifies XMC residues down to 0.01 mg/kg in food and environmental matrices. • Supplied at ≥98% purity for direct use in ISO/IEC 17025-accredited workflows.

Molecular Formula C10H13NO2
Molecular Weight 182.23 g/mol
Cat. No. B12414499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXMC-d3
Molecular FormulaC10H13NO2
Molecular Weight182.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC(=O)NC)C
InChIInChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)/i3D3
InChIKeyCVQODEWAPZVVBU-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XMC-d3 Internal Standard Procurement Guide


(3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate, commonly designated as XMC-d3, is a stable isotope-labeled analog of the phenyl methylcarbamate insecticide XMC (3,5-dimethylphenyl N-methylcarbamate; CAS 2655-14-3) [1]. In this molecule, the three hydrogen atoms of the N-methyl group are replaced by deuterium atoms, resulting in a nominal mass shift of +3 Da (from 179.22 to 182.23 g/mol) [2]. This isotopic labeling enables its primary and specific application as an internal standard (IS) in quantitative analytical workflows—most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS)—for the precise quantification of XMC residues in environmental, agricultural, and food matrices [3]. As a certified reference material, XMC-d3 is typically supplied at high purity levels (HPLC ≥98-99%) to support method validation and calibration .

XMC-d3 Irreplaceability in Quantitative MS


In quantitative LC-MS/MS or GC-MS analysis, the accuracy and precision of measurements are critically dependent on the internal standard's ability to compensate for matrix effects, ionization suppression/enhancement, and variations in sample preparation recovery [1]. While structural analogs (e.g., other carbamates) can be used as IS, they often exhibit different chromatographic retention times and extraction efficiencies, leading to biased quantification. Conversely, a stable isotope-labeled (SIL) internal standard such as XMC-d3 is nearly chemically identical to the target analyte (XMC) and thus co-elutes closely while being spectrometrically distinct (Δm/z = +3) [2]. This isotopic discrimination is the foundational requirement for isotope dilution mass spectrometry (IDMS), which is considered a primary ratio method capable of achieving higher-order measurement accuracy. Therefore, substituting XMC-d3 with unlabeled XMC or a non-isotopic analog in an IDMS-based method is not scientifically valid; it would fundamentally invalidate the calibration model and fail to correct for analyte-specific matrix effects, resulting in potentially significant quantitative errors [3].

XMC-d3 Differentiation Evidence


Mass Shift Discrimination vs. Unlabeled XMC

The primary differentiator of (3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate from its unlabeled counterpart, XMC, is the nominal mass shift of +3 Da in the molecular ion and fragment ions containing the carbamate moiety [1]. This mass difference allows the mass spectrometer to distinguish the internal standard signal from the analyte signal without chromatographic baseline resolution. For effective use as an internal standard, the isotopic purity—specifically the atom% deuterium enrichment—must be sufficiently high to minimize 'cross-talk' or isotopic overlap between the analyte and IS channels. Specifications for XMC-d3 from reputable suppliers indicate a purity of HPLC ≥99% , which ensures a high chemical purity. While the exact isotopic enrichment for this specific compound is not explicitly stated in all sources, class-level data for similarly synthesized deuterated carbamates, such as ethyl carbamate-D5, report a deuterium isotopic enrichment of 99.0 atom% D [2], establishing a benchmark for the expected performance of a properly synthesized trideuteriomethyl standard.

Mass Spectrometry Isotope Dilution Internal Standard Analytical Chemistry

Accuracy & Precision with Deuterated IS

While direct head-to-head studies comparing XMC-d3 to alternative internal standards for XMC quantification are not publicly available, a substantial body of class-level evidence demonstrates the superiority of deuterated internal standards over non-deuterated analogs in multiclass pesticide residue analysis. A study evaluating six deuterated analogues as internal standards for the determination of 10 polar and semi-polar pesticides reported that the method, utilizing these deuterated IS, yielded acceptable accuracy, defined by recovery rates between 73% and 103%, and acceptable precision, with relative standard deviations (RSD) of less than 25% for eight target compounds [1]. This performance is attributed to the ability of the deuterated IS to effectively compensate for losses during sample preparation (e.g., accelerated solvent extraction) and to mitigate matrix-induced ion suppression or enhancement in the MS source, challenges that non-isotopic structural analogs often fail to address adequately [1][2].

Method Validation Accuracy Precision Pesticide Residue Analysis

Purity: Deuterated vs. Unlabeled Standard

For procurement, the certified purity of the analytical standard is a critical specification. Unlabeled XMC standards are available with an assay specification of 98.0+% (by Capillary GC or qNMR) . In comparison, the deuterated XMC-d3 is offered by multiple vendors with a purity specification of HPLC ≥99% or ≥98% . This parity or marginal increase in chemical purity specification for the deuterated compound ensures that its use as an internal standard does not introduce significant impurities that could interfere with the analysis of the target analyte or other compounds in a multi-residue method. Furthermore, the availability of XMC-d3 as a 'Purity Reference Material' (≥99%) directly supports its use in establishing metrological traceability for quantitative results, a key requirement for accredited laboratories .

Reference Material Purity Quality Control Procurement

XMC-d3 Validated Application Scenarios


IDMS for Pesticide Residue Analysis

The primary and most technically justified application for XMC-d3 is as the deuterated internal standard in an IDMS-LC-MS/MS or IDMS-GC-MS method for quantifying XMC residues. This application is essential for regulatory compliance and risk assessment studies, such as those evaluating the dissipation dynamics and terminal residues of dimethacarb (a mixture of XMC and MPMC isomers) in crops like rice [1]. In this context, XMC-d3 is added to the sample at a known concentration before extraction. Its nearly identical physicochemical behavior ensures it experiences the same extraction efficiency and matrix effects as the native XMC [2]. The mass spectrometer then measures the ratio of the XMC signal to the XMC-d3 signal, a ratio that remains constant irrespective of sample-to-sample variability, thereby enabling accurate and precise quantification even at trace levels (e.g., down to 0.01 mg/kg) [1].

Method Validation and Quality Control

XMC-d3 serves as a critical component in the development and validation of new analytical methods, as well as in routine quality control (QC) procedures. Its use as an internal standard is a cornerstone of achieving the required method performance characteristics (accuracy, precision, linearity) for laboratory accreditation (e.g., ISO/IEC 17025). The class-level evidence demonstrating that methods employing deuterated internal standards can achieve recoveries of 73-103% and precision <25% RSD [3] supports this application. By procuring XMC-d3, a laboratory can directly implement this validated analytical strategy for XMC, ensuring the robustness of its data and its comparability with results from other laboratories using similar isotope dilution techniques.

XMC Metabolic Fate and Degradation

While not its most common application, XMC-d3 can be employed as a tracer in metabolism or environmental fate studies. The deuterium label allows researchers to track the parent compound and distinguish it from its unlabeled metabolites or degradation products formed in a complex biological or environmental system [4]. For instance, in a study of the degradation of XMC in soil or plant systems, XMC-d3 could be spiked into a microcosm. By monitoring the disappearance of the deuterated parent ion and the potential appearance of deuterated metabolite ions via MS, researchers can definitively establish metabolic pathways and calculate degradation kinetics (e.g., half-lives) without interference from the native XMC background, a process that would be impossible using the unlabeled compound alone.

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